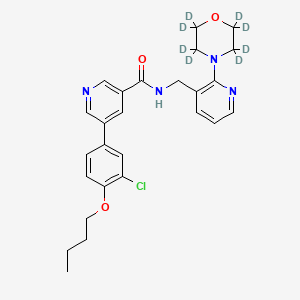
3-脱メチルコルヒチン 3-O-β-D-グルクロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Demethyl Colchicine 3-O-beta-D-Glucuronide: is a glucuronide conjugate, essential for drug excretion. It is a derivative of colchicine, a well-known alkaloid used in the treatment of gout and other inflammatory conditions. The molecular formula of 3-Demethyl Colchicine 3-O-beta-D-Glucuronide is C27H31NO12, and it has a molecular weight of 561.53 .
科学的研究の応用
Chemistry: In chemistry, 3-Demethyl Colchicine 3-O-beta-D-Glucuronide is used as a reference standard for studying glucuronidation processes and drug metabolism .
Biology: In biological research, this compound is utilized to investigate the metabolic pathways of colchicine and its derivatives, as well as their interactions with various enzymes and proteins .
Medicine: Medically, 3-Demethyl Colchicine 3-O-beta-D-Glucuronide is studied for its potential therapeutic effects and its role in drug excretion and detoxification .
Industry: In the pharmaceutical industry, this compound is used in the development of new colchicine-based drugs and in the study of drug metabolism and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Demethyl Colchicine 3-O-beta-D-Glucuronide involves the glucuronidation of 3-Demethyl Colchicine. This process typically requires the use of glucuronosyltransferase enzymes or chemical catalysts to attach the glucuronic acid moiety to the colchicine derivative .
Industrial Production Methods: Industrial production of 3-Demethyl Colchicine 3-O-beta-D-Glucuronide may involve biotransformation processes using microbial strains such as Bacillus megaterium. These strains can regioselectively demethylate and glucuronidate colchicine derivatives, providing a more efficient and environmentally friendly method compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions: 3-Demethyl Colchicine 3-O-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
作用機序
The mechanism of action of 3-Demethyl Colchicine 3-O-beta-D-Glucuronide involves its interaction with glucuronosyltransferase enzymes, which facilitate the attachment of the glucuronic acid moiety to the colchicine derivative. This process enhances the solubility and excretion of the compound, aiding in detoxification and drug metabolism . The molecular targets and pathways involved include the glucuronidation pathway and various enzymes responsible for drug metabolism .
類似化合物との比較
3-Demethyl Thiocolchicine 3-O-beta-D-Glucuronide: This compound is similar in structure but contains a thiol group instead of a methoxy group.
Colchicine: The parent compound, used in the treatment of gout and other inflammatory conditions.
Thiocolchicoside: A derivative with potent anti-inflammatory and myorelaxant properties.
Uniqueness: 3-Demethyl Colchicine 3-O-beta-D-Glucuronide is unique due to its specific glucuronidation, which enhances its solubility and excretion. This property makes it particularly useful in studying drug metabolism and developing new therapeutic agents .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO12/c1-11(29)28-15-7-5-12-9-18(39-27-22(33)20(31)21(32)25(40-27)26(34)35)23(37-3)24(38-4)19(12)13-6-8-17(36-2)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35)/t15-,20-,21-,22+,25-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDLHFSBXJJZRS-BVLXLYFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747466 |
Source


|
| Record name | (7S)-7-Acetamido-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913079-71-7 |
Source


|
| Record name | (7S)-7-Acetamido-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)



![2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride](/img/structure/B586212.png)
